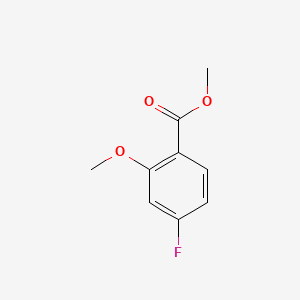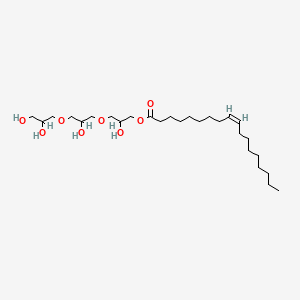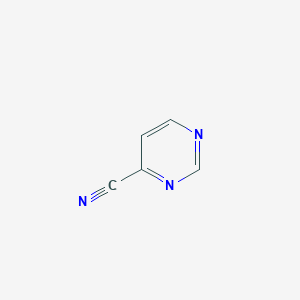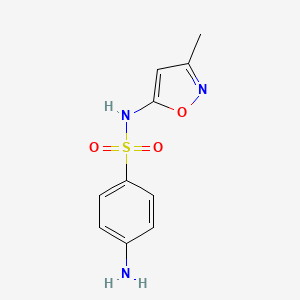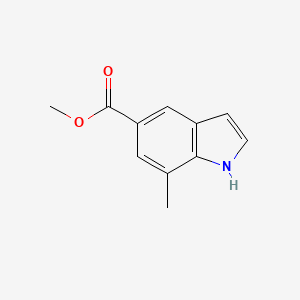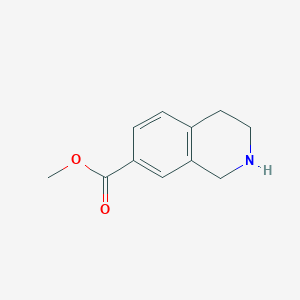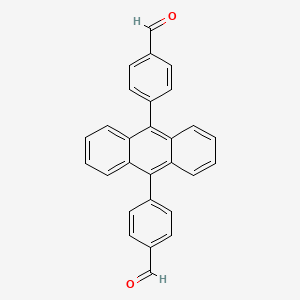
9,10-Bis(4-formylphenyl)anthracene
Übersicht
Beschreibung
9,10-Bis(4-formylphenyl)anthracene (BFA) is a fluorescent dye that is used in a variety of scientific applications, from biochemical and physiological studies to lab experiments. BFA is a synthetic compound composed of two phenyl rings and an anthracene core. It is a stable, non-toxic, and water-soluble compound that has unique optical and photophysical properties. BFA is used in a variety of scientific fields, including biochemistry, genetics, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
9,10-Bis(4-formylphenyl)anthracene has been studied for its exceptional photophysical properties. These include thermal stability, blue emission in solutions, and a significant red Stokes shift depending on the solvent polarity. Such features make it a potential candidate for use in organic light-emitting devices (OLEDs) (Zhang et al., 2020).
Photocatalysis
This compound has also been involved in photocatalytic applications. Specifically, it has been used as a photocatalyst for radical fluoroalkylation under visible light, highlighting its high reducing power and capability in generating fluoroalkyl radicals (Noto et al., 2018).
Cell Imaging Applications
Additionally, derivatives of 9,10-Bis(4-formylphenyl)anthracene exhibit aggregation-induced emission (AIE) behaviors, making them suitable for applications in cell imaging. These derivatives have shown potential as fluorochromes for biological imaging, highlighting their versatility in scientific research (Wang et al., 2020).
Electroluminescent Materials
In the field of electroluminescent materials, derivatives of this compound have been synthesized and used as host materials for green light emission. The study of these derivatives shows promise for their application in improving the performance of electroluminescent devices (Yu et al., 2002).
Fluorescent pH Sensors
9,10-Bis(4-formylphenyl)anthracene derivatives have been developed as novel fluorescent pH sensors. These compounds exhibit aggregation-induced emission characteristics and have been found effective for pH and biomacromolecule sensing (Lu et al., 2010).
Eigenschaften
IUPAC Name |
4-[10-(4-formylphenyl)anthracen-9-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPGUWKCPYZVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466366 | |
| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(4-formylphenyl)anthracene | |
CAS RN |
324750-99-4 | |
| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



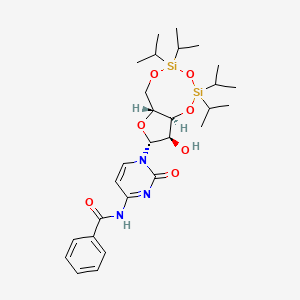
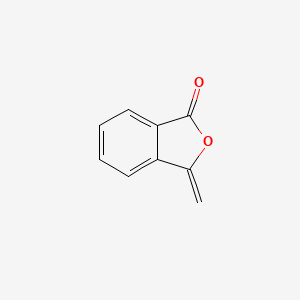

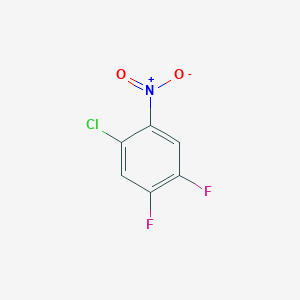
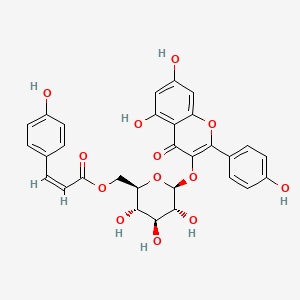
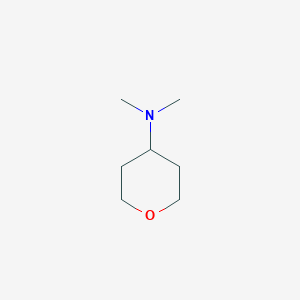
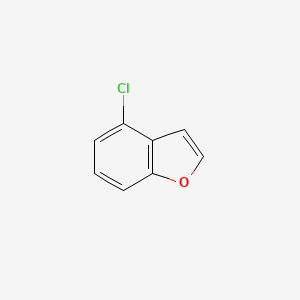
![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)
